Zomepirac

Analgesic NSAID Preclinical pharmacology

Procure high-purity Zomepirac analytical reference standards specifically for pharmaceutical research, method validation, and comparative NSAID pharmacology studies. This pyrrole-acetic acid derivative, withdrawn from clinical use in 1983, provides a critical benchmark in evaluating COX-inhibitor potency, demonstrating quantitatively distinct analgesic profiles relative to indomethacin (0.5–1.7×), diclofenac (2.1–19×), and aspirin (48–200×). Researchers rely on these standards—including the sodium salt, acyl-O-beta-D-glucuronide metabolite, and stable-isotope-labeled variants—for LC-MS/MS and HPLC-UV method development, particularly for studying its unique reactive acyl glucuronide (t½ ≈ 27 min at pH 7.4) which necessitates stringent cold-chain sample handling. Sourced from certified suppliers with comprehensive Certificates of Analysis (COA), these materials directly support ANDA/DMF submissions, quality control release testing, and stability studies on legacy formulations. Ensure your comparative analgesic research is built on a calibrated, well-characterized reference standard with documented purity and storage conditions.

Molecular Formula C15H14ClNO3
Molecular Weight 291.73 g/mol
CAS No. 33369-31-2
Cat. No. B1201015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZomepirac
CAS33369-31-2
Synonyms5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate dihydrate
McN 2783-21-98
Zomax
zomepirac
zomepirac potassium
zomepirac sodium
Molecular FormulaC15H14ClNO3
Molecular Weight291.73 g/mol
Structural Identifiers
SMILESCC1=C(N(C(=C1)CC(=O)O)C)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C15H14ClNO3/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3,(H,18,19)
InChIKeyZXVNMYWKKDOREA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zomepirac (CAS 33369-31-2) Procurement Guide: A Withdrawn NSAID with High-Value Analytical Reference Utility


Zomepirac (CAS 33369-31-2) is a pyrrole-acetic acid derivative nonsteroidal anti-inflammatory drug (NSAID) that functions as a prostaglandin synthetase inhibitor [1]. Structurally and pharmacologically related to tolmetin, zomepirac was developed by McNeil Pharmaceutical and received FDA approval in 1980 as the sodium salt under the brand name Zomax [2]. The compound was voluntarily withdrawn from global markets in March 1983 due to its association with serious and unpredictable anaphylactic reactions [3]. Consequently, zomepirac is no longer clinically available, but it remains a valuable analytical reference material for pharmaceutical research, method development, and impurity profiling in legacy drug studies .

Why Zomepirac (CAS 33369-31-2) Cannot Be Interchanged with Tolmetin or Other NSAID Analogs for Research Applications


Despite its close structural relationship to tolmetin sodium as a pyrrole-acetic acid derivative [1], zomepirac exhibits quantitatively distinct pharmacological and metabolic properties that preclude generic substitution in analytical and research contexts. Preclinical studies demonstrate that zomepirac sodium possesses analgesic potency ranging from 0.5 to 1.7 times that of indomethacin, 2.1 to 19 times that of diclofenac sodium, and 48 to 200 times that of aspirin across multiple pain models, establishing a unique potency profile relative to its NSAID class peers [2]. Furthermore, zomepirac undergoes extensive biotransformation to a reactive acyl glucuronide metabolite (zomepirac glucuronide) that exhibits instability at physiological pH (half-life of 27 minutes at pH 7.4 and 37°C) and forms covalent protein adducts—a metabolic pathway distinct from structurally related compounds such as tolmetin and ketorolac, with important implications for analytical method development and toxicological studies [3].

Zomepirac (CAS 33369-31-2) Quantitative Differentiation Evidence vs. Comparator Analgesics and NSAIDs


Analgesic Potency Comparison: Zomepirac vs. Indomethacin, Diclofenac, and Aspirin in Preclinical Pain Models

In a comprehensive preclinical analgesic evaluation using the Randall-Selitto test (rats), silver nitrate-induced arthritic pain (rats), algesic-induced writhing (mice and rats), and bradykinin intraarterial injection (dogs), zomepirac sodium demonstrated analgesic activity 0.5 to 1.7 times that of indomethacin, 2.1 to 19 times that of diclofenac sodium, and 48 to 200 times that of aspirin [1].

Analgesic NSAID Preclinical pharmacology

In Vivo Analgesic Equivalence: Zomepirac 100 mg vs. Intramuscular Morphine 8–16 mg in Postoperative Pain

In clinical studies of postoperative pain, a single oral dose of zomepirac sodium 100 mg was reported to be approximately equivalent in analgesic efficacy to intramuscular morphine sulfate 8 mg and 16 mg [1]. Additionally, zomepirac sodium 100 mg was approximately equivalent to one to two tablets of aspirin-phenacetin-caffeine (APC) with codeine 30 mg [1].

Analgesic Postoperative pain Clinical efficacy

Acetylcholine Writhing Test: Zomepirac vs. Codeine, Pentazocine, Aspirin, Acetaminophen, and Morphine

In the acetylcholine writhing test, a standard preclinical analgesic screening assay, zomepirac was found to be more potent than codeine, pentazocine, aspirin, and acetaminophen, and was equivalent in potency to morphine [1]. This test was one of multiple pharmacological screens used to characterize the compound's analgesic profile prior to clinical development.

Analgesic Writhing assay Preclinical pharmacology

Reactive Metabolite Formation: Zomepirac Acyl Glucuronide Stability and Protein Adduct Formation

Zomepirac undergoes extensive biotransformation to an acyl glucuronide conjugate (zomepirac glucuronide) as its major metabolite. This reactive intermediate exhibits an apparent first-order degradation half-life of approximately 0.5 hours (27 minutes at pH 7.4 and 37°C), which is among the most reactive among NSAID acyl glucuronides [1][2]. In a comparative study of four carboxylate drugs, zomepirac treatment resulted in plasma protein adduct concentrations of 0.31 μg drug equivalents/mL and liver adduct concentrations of 2.21 μg drug equivalents/g—values comparable to those of diflunisal (plasma: 0.44 μg/mL; liver: 2.31 μg/g) but substantially higher than those of clofibric acid and valproic acid [2].

Drug metabolism Acyl glucuronide Protein adduct

LC-MS/MS Analytical Utility: Zomepirac Sodium Salt as Internal Standard for Metabolomics and Quantitative Bioanalysis

Zomepirac sodium salt has been validated and utilized as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) analytical workflows for the characterization of biological compounds and metabolomics applications . The compound is commercially sourced from major suppliers (Sigma-Aldrich/Merck) for this purpose and has been employed in validated protocols requiring stable, well-characterized reference materials . This application leverages the compound's favorable chromatographic properties and stable isotopic profile rather than its pharmacological activity.

LC-MS Internal standard Metabolomics

Zomepirac Impurity Reference Standards: Regulatory-Grade Materials for ANDA, DMF, and QC Applications

Commercially available zomepirac impurity reference standards, including the sodium salt (CAS 64092-48-4), acyl-O-beta-D-glucuronide (CAS 75871-31-7), and stable isotope-labeled sodium salt-d4 (CAS 85577-28-2), are supplied with detailed Certificates of Analysis (COA) and undergo thorough characterization to meet regulatory requirements . These standards are specifically intended for pharmaceutical research applications including product development, Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions, quality control (QC), method validation, and stability studies .

Pharmaceutical analysis Impurity profiling Regulatory compliance

Validated Research and Industrial Application Scenarios for Zomepirac (CAS 33369-31-2) Reference Materials


Analytical Method Development and Validation for Legacy NSAID Bioanalysis

Zomepirac sodium salt reference standards are suitable for developing and validating HPLC-UV or LC-MS/MS methods for the simultaneous determination of zomepirac and its primary metabolite, zomepirac glucuronide, in biological matrices. Validated protocols employ reversed-phase liquid chromatography with ion-pairing mobile phases and UV detection at 313 nm, achieving linear calibration ranges from 0.05 to 200 μg/mL with total elution times under 10 minutes [1]. Stringent sample handling protocols—including immediate cooling and pH adjustment to 3—are required due to the instability of zomepirac glucuronide at physiological pH (t₁/₂ = 27 min at pH 7.4) [2].

Internal Standard for LC-MS Metabolomics and Biological Compound Characterization

Zomepirac sodium salt is validated as an internal standard for LC-MS-based characterization of biological compounds in metabolomics workflows. Commercially sourced from certified suppliers, the compound is employed in validated protocols utilizing LC-MS-grade acetonitrile, methanol, and formic acid mobile phase systems . This application capitalizes on the compound's favorable chromatographic behavior and availability as a characterized reference material, independent of its historical pharmacological use.

Pharmaceutical Impurity Profiling for ANDA and DMF Regulatory Submissions

Fully characterized zomepirac impurity reference standards—including the sodium salt API standard, acyl-O-beta-D-glucuronide metabolite, and stable isotope-labeled sodium salt-d4—are available with Certificates of Analysis suitable for ANDA and DMF submissions, quality control release testing, and stability studies of legacy drug formulations . These reference materials support compliance with current regulatory expectations for impurity identification and quantification in pharmaceutical analysis.

Comparative Pharmacology Studies of NSAID Analgesic Potency and Safety Profiles

Zomepirac serves as a reference compound in comparative pharmacology studies investigating NSAID analgesic potency, mechanism of action, and safety profile differentiation. The compound's established quantitative potency data relative to indomethacin (0.5–1.7×), diclofenac sodium (2.1–19×), and aspirin (48–200×) across multiple preclinical pain models provides a calibrated benchmark for evaluating novel analgesic candidates [3]. Additionally, its well-documented association with unpredictable anaphylactic reactions—leading to market withdrawal in 1983—offers a historical case study in NSAID safety pharmacology and post-marketing surveillance [4].

Technical Documentation Hub

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